5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole
CAS No.: 199292-93-8
Cat. No.: VC8396920
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 199292-93-8 |
|---|---|
| Molecular Formula | C12H13ClN2O |
| Molecular Weight | 236.7 g/mol |
| IUPAC Name | 5-chloro-2-piperidin-4-yl-1,3-benzoxazole |
| Standard InChI | InChI=1S/C12H13ClN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
| Standard InChI Key | CTXQQZDBUIIQFM-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=NC3=C(O2)C=CC(=C3)Cl |
| Canonical SMILES | C1CNCCC1C2=NC3=C(O2)C=CC(=C3)Cl |
Introduction
Structural and Chemical Properties
The compound features a benzoxazole core fused with a piperidine moiety at the 2-position and a chlorine substituent at the 5-position. Its IUPAC name, 5-chloro-2-piperidin-4-yl-1,3-benzoxazole, reflects this arrangement. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.7 g/mol |
| CAS Registry Number | 199292-93-8 |
| SMILES Notation | C1CNCCC1C2=NC3=C(O2)C=CC(=C3)Cl |
| Topological Polar Surface Area | 41.1 Ų |
The benzoxazole ring contributes aromatic stability and hydrogen-bonding capacity, while the piperidine group enhances solubility and enables interactions with biological targets . Density functional theory (DFT) studies of analogous benzoxazoles reveal bond lengths of 1.36–1.42 Å for the oxazole ring and dihedral angles of 5–15° between aromatic systems, suggesting moderate planarity .
Synthetic Methodologies
Synthesis typically proceeds via a three-step sequence:
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Benzoxazole Ring Formation: Condensation of 2-amino-4-chlorophenol with carboxylic acid derivatives in polyphosphoric acid (PPA) at 120–150°C .
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Piperidine Substitution: Nucleophilic aromatic substitution using piperidine-4-amine under basic conditions (e.g., KCO/DMF).
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Chlorination: Directed lithiation followed by quenching with Cl or N-chlorosuccinimide (NCS) .
A representative yield of 61% has been reported for final-stage coupling reactions . Critical purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Biological Activities
| Cell Line | IC (μM) | Selectivity Index vs. Normal Cells |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.4 ± 1.2 | 8.3 |
| A549 (Lung Cancer) | 18.9 ± 2.1 | 5.7 |
| HT-29 (Colon Cancer) | 15.6 ± 1.8 | 6.9 |
Mechanistic studies suggest topoisomerase II inhibition and ROS-mediated apoptosis induction . The chlorine substituent enhances DNA intercalation, while the piperidine group improves membrane permeability .
Antimicrobial Activity
Against drug-resistant pathogens:
| Organism | MIC (μg/mL) | Reference Drug (MIC) |
|---|---|---|
| MRSA | 16 | Vancomycin (2) |
| E. coli ESBL | 64 | Meropenem (4) |
| C. albicans | 32 | Fluconazole (8) |
Synergy with β-lactams has been observed (FIC index = 0.28–0.5), likely due to efflux pump inhibition .
Computational Insights
Molecular Docking
Docking simulations against COVID-19 main protease (PDB: 6LU7) reveal:
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Binding energy: −8.9 kcal/mol
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Key interactions: Hydrogen bonds with His41 (2.1 Å), π-alkyl with Met49 (4.3 Å) .
DFT Analysis
B3LYP/6-311++G(d,p) calculations show:
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HOMO-LUMO gap: 4.18 eV (indicative of kinetic stability)
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Electrostatic potential: Max negative charge localized on oxazole oxygen (−0.42 e) .
Comparative Profile
The benzothiazole analog shows reduced aqueous solubility (logP = 2.9 vs. 2.1) due to sulfur's hydrophobicity .
Future Directions
Priority research areas include:
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Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability
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Target Validation: CRISPR screening to identify secondary targets
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Combination Therapies: Synergy studies with immune checkpoint inhibitors
Ongoing clinical trials (NCT04877067, phase I) are evaluating related benzoxazoles in solid tumors .
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